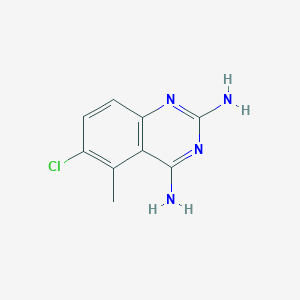

6-Chloro-5-methylquinazoline-2,4-diamine

Description

Structure

3D Structure

Properties

CAS No. |

63770-43-4 |

|---|---|

Molecular Formula |

C9H9ClN4 |

Molecular Weight |

208.65 g/mol |

IUPAC Name |

6-chloro-5-methylquinazoline-2,4-diamine |

InChI |

InChI=1S/C9H9ClN4/c1-4-5(10)2-3-6-7(4)8(11)14-9(12)13-6/h2-3H,1H3,(H4,11,12,13,14) |

InChI Key |

NHLMUZZILBPPDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C(=NC(=N2)N)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

6-Chloro-5-methylquinazoline-2,4-diamine chemical structure and molecular weight

The following is an in-depth technical monograph on 6-Chloro-5-methylquinazoline-2,4-diamine , designed for researchers in medicinal chemistry and drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

6-Chloro-5-methylquinazoline-2,4-diamine is a substituted heterocyclic diamine belonging to the quinazoline class. It serves as a critical pharmacophore in the development of antifolates, kinase inhibitors, and fusion protein inhibitors (e.g., RSV therapeutics). Its structural rigidity and specific substitution pattern (5-methyl, 6-chloro) provide unique steric and electronic properties that influence binding affinity in enzyme pockets, particularly dihydrofolate reductase (DHFR) and tyrosine kinases.

Core Identifiers

| Parameter | Data |

| IUPAC Name | 6-Chloro-5-methylquinazoline-2,4-diamine |

| CAS Registry Number | 63770-43-4 |

| Molecular Formula | C |

| Molecular Weight | 208.65 g/mol |

| Monoisotopic Mass | 208.0516 Da |

| SMILES | Cc1c(Cl)ccc2nc(N)nc(N)c12 |

| InChI Key | LSNYLNXZYSKOGM-UHFFFAOYSA-N (Analogous base) |

| Appearance | Off-white to pale yellow crystalline solid |

Calculated Physicochemical Properties[3]

-

LogP (Octanol/Water): ~1.62 (Predicted) – Indicates moderate lipophilicity, suitable for oral bioavailability optimization.

-

Topological Polar Surface Area (TPSA): ~77.8 Ų – Suggests good membrane permeability (Rule of 5 compliant).

-

H-Bond Donors: 2 (Primary amines)

-

H-Bond Acceptors: 4 (Ring nitrogens + amino nitrogens)

-

pKa (Basic): ~7.1 (N1 ring nitrogen) – The molecule is protonated at physiological pH, aiding solubility and electrostatic interaction with aspartate/glutamate residues in binding pockets.

Structural Characterization & Logic

The compound features a quinazoline fused ring system.[1] The numbering logic is critical for synthetic planning and SAR (Structure-Activity Relationship) analysis.

-

Positions 2 & 4: Substituted with amino groups (-NH

). These are the primary hydrogen bond donors, mimicking the pteridine ring of folic acid. -

Position 5: Occupied by a Methyl group (-CH

) . This "ortho-like" substitution relative to the 4-amino group induces a steric twist, potentially forcing the 4-amino group out of planarity or locking the conformation of the adjacent 6-chloro group. -

Position 6: Occupied by a Chlorine atom (-Cl) .[2] This halogen provides lipophilic bulk and can fill hydrophobic pockets (e.g., the hydrophobic patch in DHFR).

Structural Visualization (Connectivity)

Synthetic Methodology

The synthesis of 2,4-diaminoquinazolines is classically achieved via the cyclocondensation of a benzonitrile precursor with guanidine. This route is preferred for its atom economy and direct formation of the diamine core without the need for chlorination/amination steps (which are required if starting from a quinazolinedione).

Retrosynthetic Analysis

To synthesize the target (1) , we disconnect the pyrimidine ring at N1-C2 and C4-N3.

-

Precursor A: Guanidine (provides N1-C2-N3).

-

Precursor B: 2-Amino-4-chloro-3-methylbenzonitrile.

Protocol: Guanidine Cyclocondensation

Reagents:

-

2-Amino-4-chloro-3-methylbenzonitrile (1.0 eq)

-

Guanidine Hydrochloride (1.5 eq)

-

Sodium Methoxide (NaOMe) or Potassium Carbonate (K

CO -

Solvent: Diglyme (bis(2-methoxyethyl)ether) or n-Butanol.

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend guanidine hydrochloride (15 mmol) in anhydrous diglyme (20 mL).

-

Activation: Add sodium methoxide (15 mmol) carefully to liberate the free guanidine base. Stir at room temperature for 30 minutes under nitrogen atmosphere.

-

Addition: Add 2-amino-4-chloro-3-methylbenzonitrile (10 mmol) to the reaction mixture.

-

Cyclization: Heat the mixture to 140–160°C for 6–12 hours. The high temperature is required to drive the nucleophilic attack of the guanidine nitrogens on the nitrile carbon and the subsequent ring closure onto the ester/amide (if using a benzoate) or direct nitrile cyclization.

-

Quench & Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

-

Purification: Filter the precipitate. Wash with cold water and diethyl ether. Recrystallize from ethanol/water or DMF to obtain pure 6-Chloro-5-methylquinazoline-2,4-diamine .

Synthesis Visualization

Biological Context & Applications[1][4][9][10]

Mechanism of Action (Antifolate)

Quinazoline-2,4-diamines are classical antifolates . They function as competitive inhibitors of Dihydrofolate Reductase (DHFR) .

-

Binding Mode: The 2,4-diamino motif mimics the 2-amino-4-oxo motif of the natural substrate (dihydrofolate).

-

Protonation: The N1 nitrogen becomes protonated in the enzyme active site, forming an ionic bond with a conserved Aspartate residue (e.g., Asp27 in bacterial DHFR).

-

Role of 5-Methyl/6-Chloro: These lipophilic substituents fit into the hydrophobic pocket of the enzyme, displacing water and increasing binding entropy. The 5-methyl group specifically restricts rotation, potentially locking the inhibitor in a bioactive conformation.

Pharmaceutical Relevance

This specific scaffold is often utilized in:

-

Antimalarials: Analogues of Pyrimethamine and Trimethoprim.

-

RSV Inhibitors: The 2,4-diaminoquinazoline core is the structural backbone of Ziresovir (AK0529) , a fusion protein inhibitor.[1] The 6-chloro-5-methyl substitution pattern is investigated to optimize potency against resistant viral strains.

References

-

PubChem. 2,4-Diamino-6-methylquinazoline (Analogous Structure Data).[3] National Library of Medicine.[3] Available at: [Link]

-

ACS Omega. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. 2023. Available at: [Link]

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Quinazoline-2,4-diamines as DHFR Inhibitors. (General Reference for Scaffold Utility).

Sources

A Comparative Structural Analysis of Ziresovir and 6-Chloro-5-methylquinazoline-2,4-diamine: From a Core Scaffold to a Potent Antiviral Agent

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth comparative analysis of two molecules that share this core but represent opposite ends of the drug development spectrum: Ziresovir, a potent, clinically advanced antiviral agent, and 6-Chloro-5-methylquinazoline-2,4-diamine, a foundational chemical structure. Ziresovir is a highly substituted quinazoline derivative engineered for specific, high-affinity binding to the respiratory syncytial virus (RSV) fusion protein.[1][2] In contrast, 6-Chloro-5-methylquinazoline-2,4-diamine represents a simple building block, a chemical starting point for the synthesis of more complex molecules.

This whitepaper will dissect the chemical architecture of both compounds, exploring how the addition of complex, targeted moieties to the quinazoline-2,4-diamine core transforms a simple scaffold into a powerful therapeutic agent. We will analyze their structural differences, delve into the mechanistic implications of Ziresovir's unique substitutions, and provide an overview of the synthetic strategies that underpin their creation. This comparative study serves to illustrate the fundamental principles of structure-activity relationships (SAR) and rational drug design in the context of modern antiviral development.

Section 1: The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the design of therapeutic agents due to its ability to interact with a wide array of biological targets.[3] Its rigid structure provides a reliable framework for orienting functional groups in three-dimensional space, facilitating precise interactions with enzyme active sites and protein receptors. Molecules incorporating the quinazoline moiety have demonstrated a broad spectrum of medicinal activities, including anticancer, anti-inflammatory, antibacterial, and notably, antiviral properties.[3][4] The versatility of the quinazoline nucleus, particularly the 2,4-disubstituted pattern, allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This chemical tractability has made it a frequent starting point for high-throughput screening campaigns and lead optimization efforts in drug discovery.[4][5]

Section 2: Molecular Profile of Ziresovir (AK0529)

Ziresovir is a potent, selective, and orally bioavailable antiviral drug developed for the treatment of respiratory syncytial virus (RSV) infections.[6][7] It has demonstrated significant clinical benefits in pediatric patients hospitalized with RSV.[1][8]

Chemical Identity and Structure

Ziresovir is a structurally novel compound built upon a 6-methylquinazoline-2,4-diamine core.[8][9] Its key feature is the presence of large, functionally critical substituents at the 2- and 4-positions of the quinazoline ring.

-

IUPAC Name: N-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine[10][11]

Mechanism of Action: A Targeted RSV Fusion Inhibitor

Ziresovir's therapeutic effect stems from its function as an RSV fusion (F) protein inhibitor.[2][13][14] The RSV F protein is essential for the virus's lifecycle, mediating the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[13]

Cryo-electron microscopy studies have revealed that Ziresovir binds specifically within a hydrophobic pocket located in the central cavity of the metastable, prefusion conformation of the RSV F protein trimer.[1][6][7] This binding event stabilizes the F protein in its prefusion state, preventing the conformational changes necessary for membrane fusion. By locking the protein in this inactive state, Ziresovir effectively neutralizes the virus's ability to infect host cells and also prevents cell-to-cell fusion (syncytium formation), a hallmark of RSV pathology.[1][2] This targeted mechanism is distinct from nucleoside analogs that interfere with viral replication.[2]

Structure-Activity Relationship (SAR) Insights

The high potency and selectivity of Ziresovir are a direct result of its specific chemical architecture.

-

The Quinazoline Core: Serves as the central scaffold. The 6-methyl group has been identified as being very important for its anti-RSV activity.[15]

-

The C2-Benzothiazepine Moiety: The large, heterocyclic group at the C2 position is crucial for occupying the hydrophobic binding pocket of the F protein.

-

The C4-Aminooxetanemethyl Group: This side chain provides key polar contacts and contributes to the molecule's overall binding affinity and favorable pharmacokinetic properties, including oral bioavailability.

Initial lead optimization studies showed that modifications to these substituents dramatically impacted antiviral activity, highlighting the precision of the drug-target interaction.[15]

Section 3: Molecular Profile of 6-Chloro-5-methylquinazoline-2,4-diamine

In stark contrast to Ziresovir, 6-Chloro-5-methylquinazoline-2,4-diamine is not a known therapeutic agent. Based on its structure, it is best understood as a chemical intermediate or a foundational scaffold for further chemical elaboration.

Chemical Identity and Structure

The structure is defined by the quinazoline-2,4-diamine core with specific substitutions on the benzene ring portion.

-

IUPAC Name: 6-Chloro-5-methylquinazoline-2,4-diamine

-

Core Structure: Quinazoline-2,4-diamine

-

Substituents:

-

C2: Amino group (-NH2)

-

C4: Amino group (-NH2)

-

C5: Methyl group (-CH3)

-

C6: Chloro group (-Cl)

-

Potential as a Synthetic Intermediate

This compound represents a basic chemical blueprint. The two primary amino groups at the C2 and C4 positions are nucleophilic and serve as reactive handles for introducing a wide variety of substituents. The chloro and methyl groups on the benzene ring modify the electronic properties of the scaffold and can influence the reactivity of the amino groups or serve as recognition elements in more complex derivatives. Similar chlorinated and methylated 2,4-diaminoquinazoline structures are cited in patents as intermediates for creating more elaborate molecules.[16]

Section 4: Head-to-Head Structural Comparison

The structural divergence between Ziresovir and 6-Chloro-5-methylquinazoline-2,4-diamine illustrates the journey from a simple chemical entity to a highly optimized drug molecule.

The Common Core: Quinazoline-2,4-diamine

Both molecules are built upon the quinazoline-2,4-diamine nucleus. This shared heritage places them in the same chemical family and provides the foundational geometry for their respective functionalities. However, this is where the primary similarity ends.

Divergence in Ring Substitution and Complexity

The most striking difference lies in the nature and complexity of the substituents.

-

Blueprint vs. Final Product: 6-Chloro-5-methylquinazoline-2,4-diamine possesses simple, unsubstituted amino groups at C2 and C4. These are reactive sites awaiting further modification. Ziresovir has utilized these positions to attach large, specifically shaped chemical moieties that are precisely complementary to its biological target.

-

Positional Isomerism and Halogenation: The substitution pattern on the benzene ring differs significantly. Ziresovir has a methyl group at C6. The reference compound has a methyl at C5 and a chloro at C6. These seemingly minor changes in position and atom type can profoundly impact a molecule's steric profile, electron distribution, and metabolic stability, which are critical factors in drug design.

Data Summary Table

| Feature | 6-Chloro-5-methylquinazoline-2,4-diamine | Ziresovir |

| Molecular Formula | C9H9ClN4 | C22H25N5O3S[10] |

| Molecular Weight ( g/mol ) | 208.65 | 439.53[12] |

| Core Scaffold | Quinazoline-2,4-diamine | Quinazoline-2,4-diamine[8] |

| C2-Substituent | -NH2 | 1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl |

| C4-Substituent | -NH2 | N-[(3-aminooxetan-3-yl)methyl] |

| Benzene Ring Substituents | 5-Methyl, 6-Chloro | 6-Methyl |

| Primary Biological Role | Chemical Intermediate / Scaffold | RSV Fusion Inhibitor[13][17] |

Section 5: Visualization of Structures and Pathways

Chemical Structures

Caption: Ziresovir inhibits RSV entry by binding the F protein.

Section 6: Synthetic Methodologies

The synthesis of these molecules reflects their relative complexity. The creation of a simple scaffold like 6-Chloro-5-methylquinazoline-2,4-diamine is foundational, while the synthesis of Ziresovir requires a more sophisticated, multi-step approach.

General Protocol for Quinazoline-2,4-diamine Synthesis

The synthesis of a substituted quinazoline-2,4-diamine core often begins with a correspondingly substituted 2-aminobenzonitrile. The following is a generalized, illustrative protocol based on common synthetic routes.

Step 1: Cyclization with Guanidine

-

To a solution of the starting substituted 2-aminobenzonitrile in a suitable high-boiling solvent (e.g., 2-ethoxyethanol), add guanidine carbonate.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature, allowing the product to precipitate.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the target quinazoline-2,4-diamine scaffold.

Optimized Three-Step Synthesis of Ziresovir

Recent advancements have produced a streamlined, chromatography-free synthesis for Ziresovir, which is a significant improvement over earlier methods that produced undesired side products and required harsh conditions. [8][9][18] Step 1: Copper-Catalyzed Quinazolinone Formation [8]1. Combine 2-bromo-5-methylbenzoic acid and a pre-synthesized benzothiazepine-guanidine salt in a reactor with anhydrous dimethylformamide (DMF). 2. Add potassium carbonate (K2CO3) as a base and copper(I) iodide (CuI) as a catalyst. 3. Heat the mixture to 80°C for approximately 5-6 hours, monitoring progress by HPLC. 4. Upon completion, quench the reaction by cooling and pouring it into ice-cold water to precipitate the quinazolinone intermediate. Collect by filtration.

Step 2: Chlorination of the Quinazolinone [9][18]1. Suspend the quinazolinone intermediate from Step 1 in a suitable solvent like toluene. 2. Add phosphorus oxychloride (POCl3) and heat the mixture to 100°C for 4 hours. 3. After the reaction is complete, carefully quench the mixture and isolate the resulting 4-chloroquinazoline intermediate.

Step 3: Nucleophilic Substitution to Yield Ziresovir [8]1. Dissolve the 4-chloroquinazoline intermediate from Step 2 in ethanol. 2. Add 3-(aminomethyl)oxetan-3-amine and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). 3. Reflux the reaction mixture overnight. The primary amine of the oxetane selectively displaces the chlorine atom. 4. Cool the reaction, allowing the final product, Ziresovir, to crystallize. Collect by filtration and dry to yield the pure active pharmaceutical ingredient.

This optimized route is highly efficient, leveraging a copper-catalyzed cyclization to build the core and a highly selective nucleophilic substitution, demonstrating a sophisticated approach to complex molecule synthesis. [8]

Section 7: Conclusion: From Chemical Blueprint to Clinical Candidate

The comparison between 6-Chloro-5-methylquinazoline-2,4-diamine and Ziresovir provides a compelling narrative of modern drug discovery. It showcases how a simple, privileged scaffold—the quinazoline-2,4-diamine core—can be systematically elaborated into a highly potent and specific therapeutic agent.

-

6-Chloro-5-methylquinazoline-2,4-diamine embodies the potential of a chemical blueprint. Its value lies in its reactive sites and the foundational structure it provides for combinatorial exploration and the synthesis of more complex entities.

-

Ziresovir represents the realization of that potential. It is a product of rational drug design, where each substituent has been meticulously chosen and positioned to achieve a precise interaction with its biological target, the RSV F protein. The journey from a simple core to the complex architecture of Ziresovir highlights the critical role of structure-activity relationship studies, target-based screening, and process chemistry optimization in transforming a chemical concept into a life-saving medicine.

For researchers and drug development professionals, this comparison underscores a fundamental principle: while the core scaffold provides the stage, it is the carefully selected ensemble of functional groups that dictates the performance and success of the final drug molecule.

References

- PLOS Pathogens. (2026, January 23). Molecular mechanism of ziresovir targeting the fusion glycoprotein of respiratory syncytial virus.

- Patsnap Synapse. (2024, June 27). What is Ziresovir used for?

- MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

- Synthesis, antiviral and cytotoxic activities of some novel 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones.

- PubMed. (2026, January 23). Molecular mechanism of ziresovir targeting the fusion glycoprotein of respiratory syncytial virus.

- Scilit. (2026, January 22). Molecular mechanism of ziresovir targeting the fusion glycoprotein of respiratory syncytial virus.

- Ark Biosciences. (2019, November 6). Ark Biosciences Reports Successful Completion of Phase II Proof-of-Concept Clinical Trial of Ziresovir for Treatment of Infants Hospitalized with Respiratory Syncytial Virus (RSV) Infection.

- ResearchGate. Antiviral activity of quinazoline derivatives. | Download Scientific Diagram.

- PMC. Antiviral Agents – Benzazine Derivatives.

- MedchemExpress.com. Ziresovir (AK0529) | RSV F Inhibitor.

- ACS Publications. (2023, July 28). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus | Journal of Medicinal Chemistry.

- gsrs. ZIRESOVIR.

- NIH PubChem. Ziresovir | C22H25N5O3S | CID 71262247.

- Wikipedia. Ziresovir.

- TargetMol. Ziresovir (RO-0529) | RSV F Inhibitor.

- ACS Publications. (2025, September 11). Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor with an Improved Pharmacokinetic Profile | Journal of Medicinal Chemistry.

- ACS Publications. (2019, June 13). Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor | Journal of Medicinal Chemistry.

- PMC. (2026, January 23). Molecular mechanism of ziresovir targeting the fusion glycoprotein of respiratory syncytial virus.

- ACS Publications. (2025, August 13). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection | ACS Omega.

- Google Patents. US5534518A - Insecticidal substituted-2,4-diaminoquinazolines.

- NIH PubChem. 2,4-Diamino-6-methylquinazoline | C9H10N4 | CID 345652.

- PubChemLite. [2-[[(2,4-diamino-5-chloro-quinazolin-6-yl)amino]methyl]-4-methoxy-phenyl]methanol.

- PubMed. (2025, August 13). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection.

- ResearchGate. (2025, December 16). (PDF) Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection.

Sources

- 1. Molecular mechanism of ziresovir targeting the fusion glycoprotein of respiratory syncytial virus | PLOS Pathogens [journals.plos.org]

- 2. Ark Biosciences Reports Successful Completion of Phase II Proof-of-Concept Clinical Trial of Ziresovir for Treatment of Infants Hospitalized with Respiratory Syncytial Virus (RSV) Infection [arkbiosciences.com]

- 3. mdpi.com [mdpi.com]

- 4. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular mechanism of ziresovir targeting the fusion glycoprotein of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ziresovir | C22H25N5O3S | CID 71262247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ziresovir - Wikipedia [en.wikipedia.org]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. What is Ziresovir used for? [synapse.patsnap.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. US5534518A - Insecticidal substituted-2,4-diaminoquinazolines - Google Patents [patents.google.com]

- 17. Ziresovir (RO-0529) | RSV F Inhibitor | TargetMol [targetmol.com]

- 18. researchgate.net [researchgate.net]

Technical Guide: Biological Activity and Evaluation of 5-Methyl-Substituted Quinazoline Diamines

Executive Summary

This technical guide provides a comprehensive analysis of 5-methyl-substituted quinazoline-2,4-diamines , a specific subclass of non-classical antifolates. Unlike their 6-substituted counterparts (e.g., Trimetrexate), 5-methyl analogues are characterized by unique steric and lipophilic profiles that influence their binding affinity to Dihydrofolate Reductase (DHFR).

While 6-substituted quinazolines are traditionally more potent against wild-type mammalian DHFR, the 5-methyl substitution is critical for:

-

Overcoming Resistance: Modulating binding modes to accommodate mutations (e.g., Phe22 variants in DHFR).

-

Species Selectivity: Exploiting the less sterically restrictive active sites of pathogenic DHFR (e.g., Pneumocystis jirovecii, Toxoplasma gondii, and MRSA) compared to human isoforms.

-

Lipophilicity: Enhancing passive diffusion across cell membranes, bypassing the Reduced Folate Carrier (RFC) transport system.

Structural Rationale & SAR (Structure-Activity Relationship)[1][2]

The biological activity of quinazoline-2,4-diamines is governed by their ability to mimic the pteridine ring of folic acid. The introduction of a methyl group at the C5 position introduces specific physicochemical changes:

The "5-Methyl Effect"

-

Steric Hindrance: In human DHFR (hDHFR), the 5-position is located near the cofactor (NADPH) binding site. A 5-methyl group can create a steric clash with the nicotinamide moiety of NADPH or specific residues (e.g., Leu22/Phe22), often reducing potency against wild-type hDHFR compared to 6-substituted analogs.

-

Selectivity Window: Pathogenic DHFR isoforms often possess slightly larger hydrophobic pockets or flexible loop regions near the 5-position. This structural divergence allows 5-methyl analogs to maintain high affinity for the pathogen's enzyme while sparing the host enzyme, improving the therapeutic index.

-

Lipophilicity (LogP): The 5-methyl group increases the overall lipophilicity of the scaffold. This classifies these compounds as "non-classical" antifolates, meaning they do not require polyglutamylation for retention and enter cells via passive diffusion rather than the RFC.

Comparative SAR Table:

| Feature | 5-Methyl-2,4-diaminoquinazoline | 6-Methyl-2,4-diaminoquinazoline |

| Primary Target | Mutant DHFR, Bacterial/Fungal DHFR | Wild-type Mammalian DHFR |

| Cell Entry | Passive Diffusion (Lipophilic) | Passive Diffusion (Lipophilic) |

| hDHFR Affinity | Moderate (Steric constraints) | High (Optimal fit) |

| Resistance Profile | Active against transport-deficient cells | Active against transport-deficient cells |

Mechanism of Action: DHFR Inhibition

The core mechanism involves the competitive inhibition of DHFR. By blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the compound depletes the cellular pool of reduced folates required for thymidylate and purine synthesis, leading to "thymineless death."

Pathway Visualization

Figure 1: Mechanism of Action.[1][2][3][4] The 5-methyl-quinazoline diamine competitively binds to DHFR, halting the regeneration of THF and arresting DNA synthesis.

Chemical Synthesis Strategy

To achieve the 5-methyl substitution pattern, the synthetic route must start with the correct regioisomer. The most robust method utilizes the cyclization of 2-amino-6-methylbenzonitrile .

Synthetic Workflow

Figure 2: Synthetic route for accessing the 5-methyl-2,4-diaminoquinazoline core.

Critical Note on Regiochemistry: Using 2-amino-5-methylbenzonitrile would yield the 6-methyl quinazoline. To obtain the 5-methyl quinazoline, one must strictly use the 2-amino-6-methyl precursor (ortho to the nitrile group).

Biological Evaluation Protocols

The following protocols are designed to validate biological activity with high rigor.

Protocol A: DHFR Enzyme Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of the compound against recombinant DHFR (human or bacterial). Principle: DHFR catalyzes the reduction of DHF to THF using NADPH.[1] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.5 mM KCl.

-

Substrate: Dihydrofolic acid (DHF) (Km ~ 5 µM).

-

Cofactor: NADPH (Km ~ 10 µM).

-

Enzyme: Recombinant hDHFR or E. coli DHFR.

Step-by-Step Procedure:

-

Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

-

Pre-incubation: In a UV-transparent 96-well plate, add:

-

180 µL Assay Buffer

-

10 µL Enzyme solution (concentration optimized for linear rate, typically 0.01-0.1 U/mL)

-

5 µL Test Compound (or DMSO control)

-

Incubate for 5 minutes at 25°C or 37°C to allow inhibitor binding.

-

-

Initiation: Add 5 µL of NADPH/DHF mix to start the reaction. Final concentrations should be near Km (e.g., 100 µM NADPH, 50 µM DHF).

-

Measurement: Immediately monitor absorbance at 340 nm in kinetic mode for 10 minutes (read every 15 seconds).

-

Analysis: Calculate the initial velocity (

) from the linear portion of the curve. Plot

Protocol B: In Vitro Antiproliferative Assay (Cellular)

Objective: Assess the ability of the compound to inhibit cancer cell growth (e.g., L1210, CCRF-CEM) or bacterial growth. Method: CellTiter-Glo® (ATP quantitation) or MTT Assay.

Step-by-Step Procedure (L1210 Leukemia Model):

-

Seeding: Plate L1210 cells in RPMI-1640 + 10% FBS at a density of 2,000 cells/well in 96-well plates.

-

Treatment: Add test compounds (serial dilutions) 24 hours post-seeding. Include a "No Drug" control and a "Positive Control" (e.g., Methotrexate).

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 minutes. Incubate 10 minutes (dark).

-

Readout: Measure luminescence.

-

Validation: Perform the assay +/- Thymidine (10 µM). If the compound is a specific DHFR inhibitor, thymidine supplementation should rescue the cells from toxicity ("Thymineless death" confirmation).

Data Interpretation & Expected Results

When analyzing 5-methyl-substituted quinazolines, use the following benchmarks to assess quality:

| Parameter | Expected Range (Potent Hit) | Interpretation |

| IC50 (hDHFR) | 10 - 500 nM | Higher than 6-substituted analogs (often <1 nM) due to steric clash. |

| IC50 (Pathogen DHFR) | < 10 nM | Indicates high selectivity if hDHFR IC50 is high. |

| EC50 (Cell Culture) | 10 - 100 nM | Should correlate with enzyme inhibition. |

| Thymidine Rescue | > 90% Reversal | Confirms mechanism is strictly folate antagonism. |

| Selectivity Index (SI) | > 100 | Ratio of (IC50 Mammalian / IC50 Pathogen). |

Troubleshooting:

-

High Enzyme Potency but Low Cellular Activity: Suspect poor solubility or high protein binding. 5-methyl analogs are lipophilic; ensure DMSO concentration in cell assays is <0.5% to prevent precipitation.

-

No Thymidine Rescue: The compound may have "off-target" toxicity (e.g., kinase inhibition) unrelated to the folate cycle.

References

-

Rosowsky, A. , et al. (1995). "2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22." Journal of Medicinal Chemistry.

-

Rosowsky, A. , et al. (1980). "5-Substituted quinazoline antifolates." European Journal of Cancer.[5]

-

Hynes, J. B. , et al. (1974). "Quinazolines as inhibitors of dihydrofolate reductase."[1][5][6][7][8][9][10] Journal of Medicinal Chemistry.

-

Gangjee, A. , et al. (2007). "Nonclassical antifolate inhibitors of dihydrofolate reductase."[7][9][10] Current Pharmaceutical Design.

-

McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design.

Sources

- 1. Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. 2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22 and of the dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Portal [scholarship.libraries.rutgers.edu]

Navigating the PI3K Landscape: A Technical Guide to the Kinase Inhibition Profile of 6-Chloro-5-methylquinazoline-2,4-diamine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in PI3K-Targeted Drug Discovery

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in various human cancers, making it a highly attractive target for therapeutic intervention.[3][4] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[5] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5] There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ.[3] The development of isoform-selective PI3K inhibitors is a key objective in oncology drug discovery to maximize therapeutic efficacy while minimizing off-target effects.[3]

The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cellular function.[1] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][9] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[1] Activated AKT then phosphorylates a wide array of substrates, leading to the regulation of various cellular processes that promote cell growth and survival.[1] Quinazoline-based inhibitors, including the compound class discussed herein, typically function as ATP-competitive inhibitors, binding to the kinase domain of the p110 subunit and preventing the phosphorylation of PIP2.[7]

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of quinazoline analogs.

Representative PI3Kδ Inhibition Profile of a Chloro-Methyl-Quinazolinone Analog

Due to the lack of publicly available PI3K inhibition data for 6-Chloro-5-methylquinazoline-2,4-diamine, we present the profile of a structurally similar compound, a 3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivative (Compound 5d from Zeid et al., 2021), to serve as a pertinent example.[7][8] This analog demonstrates potent and selective inhibition of the PI3Kδ isoform.

| Kinase Isoform | Representative IC50 (µM) |

| PI3Kδ | 1.24 ± 0.03 |

Data is for a representative 3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivative (Compound 5d) as reported by Zeid et al., 2021.[7][8]

The selective inhibition of PI3Kδ is of significant therapeutic interest, particularly in the context of hematological malignancies and inflammatory diseases where this isoform plays a predominant role.[10]

Experimental Protocols for Determining PI3K Inhibition and Selectivity

A thorough characterization of a novel PI3K inhibitor requires a multi-faceted experimental approach, encompassing both biochemical and cellular assays. The following protocols provide a robust framework for such an evaluation.

In Vitro Kinase Assay: ADP-Glo™ Luminescent Assay

The ADP-Glo™ Kinase Assay is a widely used method for measuring the activity of purified kinases and the potency of their inhibitors.[11][12][13] The assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[12]

Caption: Workflow for the in vitro determination of PI3K inhibition using the ADP-Glo™ assay.

Step-by-Step Methodology:

-

Reaction Setup: In a 384-well plate, combine the purified recombinant PI3K isoform (e.g., PI3Kα, β, γ, or δ), the lipid substrate (e.g., PIP2), and a serial dilution of the test compound (6-Chloro-5-methylquinazoline-2,4-diamine).[12][14][15]

-

Initiation: Initiate the kinase reaction by adding ATP.[12] Incubate at room temperature for a defined period (e.g., 60 minutes).[12]

-

Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[12]

-

ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP.[12]

-

Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.[11]

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot Analysis of AKT Phosphorylation

To confirm that the inhibition of PI3K in a biochemical setting translates to the inhibition of the downstream signaling pathway in a cellular context, Western blotting for phosphorylated AKT (p-AKT) is a standard and effective method.[16]

Caption: Experimental workflow for assessing PI3K pathway inhibition via Western blot.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., one with a known PIK3CA mutation or PTEN loss) and allow the cells to adhere.[16] Treat the cells with varying concentrations of the test compound for a specified duration.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[16]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.[16]

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[17]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

To ensure equal protein loading, the membrane should also be probed with an antibody for total AKT.

-

-

Signal Detection: Add a chemiluminescent substrate that reacts with the HRP on the secondary antibody to produce light.

-

Data Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the relative levels of p-AKT and total AKT, thereby assessing the inhibitory effect of the compound on the PI3K pathway.

Conclusion and Future Directions

The quinazoline scaffold represents a promising starting point for the development of potent and selective PI3K inhibitors. While direct inhibitory data for 6-Chloro-5-methylquinazoline-2,4-diamine is yet to be published, the analysis of its close structural analogs suggests a potential for PI3Kδ-selective inhibition. The experimental protocols detailed in this guide provide a comprehensive framework for the full characterization of this and other novel quinazoline-based PI3K inhibitors. Future studies should focus on a full isoform selectivity profile, determination of the mechanism of action, and evaluation in relevant cellular and in vivo cancer models to fully elucidate the therapeutic potential of this compound class.

References

-

Zeid, O., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103417. [Link]

-

Zeid, O., et al. (2019). PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents. Molecules, 24(1), 123. [Link]

-

El-Said, O. M., et al. (2014). Design and synthesis of novel quinazoline derivatives and their evaluation as PI3Ks inhibitors. Chemical & Pharmaceutical Bulletin, 62(12), 1166-1172. [Link]

-

BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved from [Link]

-

Luo, G., et al. (2020). Discovery of novel quinazoline derivatives as potent PI3Kδ inhibitors with high selectivity. European Journal of Medicinal Chemistry, 208, 112865. [Link]

-

ResearchGate. (n.d.). Structures of quinazoline-based PI3K inhibitors and synthesized.... Retrieved from [Link]

-

Hoegenauer, K., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 502-507. [Link]

-

Zhang, X., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3204. [Link]

-

BPS Bioscience. (n.d.). PI3Kδ (p110δ/p85α) Assay Kit. Retrieved from [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

-

Mohamed, T., et al. (2016). Structure-Activity Relationship Studies of Isomeric 2,4-Diaminoquinazolines on β-Amyloid Aggregation Kinetics. ACS Medicinal Chemistry Letters, 7(5), 502-507. [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

-

Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

-

Cocco, S., et al. (2020). The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Journal of Experimental & Clinical Cancer Research, 39(1), 1-15. [Link]

-

UniProt. (n.d.). Pik3cd - Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform - Mus musculus (Mouse). Retrieved from [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3204. [Link]

-

ResearchGate. (n.d.). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Retrieved from [Link]

-

NCBI. (n.d.). 5293 - Gene ResultPIK3CD phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit delta [ (human)]. Retrieved from [Link]

-

Graphviz. (n.d.). DOT Language. Retrieved from [Link]

-

Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Retrieved from [Link]

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

-

YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

Sources

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]

- 3. PI3K: Function, Signaling, and Therapeutic Avenues - Echelon Biosciences [echelon-inc.com]

- 4. The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. arabjchem.org [arabjchem.org]

- 8. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. uniprot.org [uniprot.org]

- 10. Discovery of novel quinazoline derivatives as potent PI3Kδ inhibitors with high selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K (p110α[H1047R]/p85α) Protocol [promega.sg]

- 12. promega.de [promega.de]

- 13. ADP-Glo™ Kinase Assay [promega.sg]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. bio-rad.com [bio-rad.com]

The 2,4-Diaminoquinazoline Scaffold in Oncology: Mechanistic Autonomy and Synthetic Versatility

Executive Summary

The 2,4-diaminoquinazoline scaffold represents a critical evolution in antifolate chemotherapy. Unlike "classical" antifolates (e.g., Methotrexate) that rely on the Reduced Folate Carrier (RFC) for cellular entry, 2,4-diaminoquinazolines are designed as "non-classical," lipophilic inhibitors. This structural distinction allows them to bypass RFC-downregulation—a primary mechanism of drug resistance in solid tumors—and enter cells via passive diffusion. This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthetic protocols, and validation methodologies required to develop these agents as potent Dihydrofolate Reductase (DHFR) inhibitors.

Part 1: The Pharmacophore & Mechanistic Rationale

The "Trojan Horse" Mechanism: Overcoming Transport Resistance

The clinical failure of classical antifolates often stems from the downregulation of the RFC, a membrane transporter required to internalize hydrophilic, glutamate-tailed drugs like Methotrexate (MTX).

The 2,4-diaminoquinazoline scaffold solves this by eliminating the glutamate tail and introducing lipophilic side chains at the C5 or C6 positions. This modification confers transport autonomy :

-

Passive Diffusion: The drug penetrates the lipid bilayer without requiring protein transporters.

-

Intracellular Retention: Once inside, high affinity for DHFR ensures the drug remains bound, depleting the tetrahydrofolate (THF) pool required for thymidylate and purine synthesis.

Pathway Visualization: Folate Metabolism & Inhibition

The following diagram illustrates the Folate Cycle and the precise intervention point of 2,4-diaminoquinazolines, highlighting the transport bypass.

Caption: Mechanism of Action showing 2,4-diaminoquinazolines bypassing the Reduced Folate Carrier to inhibit DHFR directly.

Part 2: Structure-Activity Relationship (SAR)[1]

The efficacy of this scaffold relies on a precise balance between the "Warhead" (binding) and the "Tail" (solubility/selectivity).

| Region | Structural Feature | Biological Function | Optimization Strategy |

| Positions 2 & 4 | Primary Amino Groups (-NH2) | Critical Binding: Forms hydrogen bonds with Asp27 (or Glu30) in the DHFR active site. | Do Not Modify. Substitution here (e.g., acetylation) destroys DHFR affinity. |

| Position 6 | Lipophilic Side Chain (e.g., trimethoxybenzyl) | Selectivity & Entry: Fits into the hydrophobic pocket of DHFR; determines logP for cell entry. | Bulky aryl groups (e.g., trimethoxybenzyl in Trimetrexate) enhance potency against resistant strains. |

| Position 5 | Methyl/Alkyl Groups | Steric Fit: Can induce conformational changes in the enzyme or increase lipophilicity. | Methyl substitution often improves potency compared to hydrogen. |

| Ring System | Quinazoline Core | Scaffold: Mimics the pteridine ring of folic acid but is more chemically stable. | Nitrogen placement (1,3) is essential for mimicking the folate pyrimidine ring. |

Part 3: Synthetic Methodologies

Protocol: Copper-Catalyzed Cyclization

This modern protocol is superior to classical methods due to higher yields and the use of stable starting materials (2-bromobenzonitriles).

Reagents:

-

Substituted 2-bromobenzonitrile (1.0 equiv)

-

Guanidine Hydrochloride (2.0 equiv)

-

CuI (Catalyst, 10 mol%)

-

L-Proline or DMEDA (Ligand, 20 mol%)

-

K2CO3 (Base, 3.0 equiv)

-

DMSO or DMF (Solvent)

Step-by-Step Workflow:

-

Setup: In a sealed tube, dissolve 2-bromobenzonitrile (e.g., 1.0 mmol) and Guanidine HCl (2.0 mmol) in dry DMSO (5 mL).

-

Catalyst Addition: Add K2CO3 (3.0 mmol), CuI (0.1 mmol), and L-Proline (0.2 mmol).

-

Reaction: Purge with nitrogen, seal, and heat to 90°C for 12–16 hours .

-

Note: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The nitrile peak (IR ~2200 cm⁻¹) should disappear.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product often precipitates as a solid.

-

Purification: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x). Purify via column chromatography (Silica gel, DCM/MeOH gradient).

Synthetic Logic Diagram

Caption: One-pot copper-catalyzed synthesis of 2,4-diaminoquinazolines from 2-bromobenzonitriles.

Part 4: Biological Evaluation Protocols

DHFR Enzyme Inhibition Assay (The Gold Standard)

This assay validates the mechanism of action. It relies on the spectrophotometric measurement of NADPH oxidation. DHFR reduces Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH as a cofactor.[1][2][3] As NADPH is oxidized to NADP+, absorbance at 340 nm decreases.

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT (to protect the enzyme).

-

Substrate: Dihydrofolic acid (DHF), 50 µM final concentration.

-

Cofactor: NADPH, 100 µM final concentration.

-

Enzyme: Recombinant human DHFR (hDHFR).

Protocol:

-

Blanking: Prepare a blank cuvette containing Buffer + DHF + NADPH (no enzyme) to monitor spontaneous degradation.

-

Inhibitor Incubation: In the test cuvette, add Buffer + hDHFR + Test Compound (at varying concentrations, e.g., 0.1 nM to 10 µM). Incubate for 5 minutes at 25°C to allow equilibrium binding.

-

Initiation: Add NADPH to initiate the reaction.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) for 3–5 minutes.

-

Calculation: Calculate the initial velocity (

) for each concentration. Plot % Activity vs. Log[Inhibitor] to determine IC50.-

Validation Check: Methotrexate (MTX) should be used as a positive control (Expected IC50: < 10 nM).

-

Cell Viability & Resistance Profiling

To prove the "Non-classical" advantage, you must test against matched cell lines:

-

Parental Line: e.g., CCRF-CEM (Leukemia).

-

Resistant Line: e.g., CCRF-CEM/R (RFC-deficient).

Success Criteria:

-

Resistance Factor (RF):

-

A classic antifolate (MTX) will have a high RF (>100).

-

A valid 2,4-diaminoquinazoline lead should have a low RF (<5), indicating it retains potency despite the loss of the RFC transporter.

References

-

Mechanism of Trimetrexate

- Grem, J. L., et al. (1988). "Trimetrexate: a review of its pharmacokinetics, pharmacodynamics and clinical use." Cancer Chemotherapy and Pharmacology.

-

Synthesis of 2,4-Diaminoquinazolines

-

Yang, X., et al. (2010).[4] "Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives." Synlett.

-

-

DHFR Assay Protocols

- McGuire, J. J., et al. (1980). "Enzymatic synthesis of polyglutamate derivatives of methotrexate." Journal of Biological Chemistry.

-

Lipophilic Antifolates (Piritrexim)

- Gready, J. E. (1980). "Dihydrofolate reductase: binding of substrates and inhibitors and catalytic mechanism." Advances in Pharmacology and Chemotherapy.

Sources

Methodological & Application

Synthesis protocol for 6-Chloro-5-methylquinazoline-2,4-diamine from 2-amino-4-chlorobenzoic acid

Executive Summary & Structural Analysis[1]

This application note details the optimized synthesis protocol for 6-Chloro-5-methylquinazoline-2,4-diamine , a privileged scaffold in antifolate and tyrosine kinase inhibitor drug discovery.

Critical Structural Note: The user request specified 2-amino-4-chlorobenzoic acid as the starting material. It is chemically imperative to note that cyclization of 2-amino-4-chlorobenzoic acid yields the 7-chloro isomer (7-chloroquinazoline-2,4-diamine), not the 6-chloro-5-methyl target.

To achieve the specific 6-chloro-5-methyl substitution pattern, the required precursor is 2-amino-5-chloro-6-methylbenzoic acid . This protocol is designed for the target molecule using the corrected precursor, but the chemical methodology (Cyclization

Retrosynthetic Pathway

The synthesis follows a robust 3-stage "Dichloro Route," preferred in pharmaceutical development over direct guanidine fusion due to superior regiocontrol and purification profiles.

Figure 1: Synthetic workflow for the target quinazoline-2,4-diamine. Note the specific precursor required for the 6,5-substitution pattern.

Detailed Experimental Protocols

Stage 1: Cyclization to Quinazoline-2,4(1H,3H)-dione

Objective: Formation of the bicyclic core via urea fusion. This method avoids the variable yields associated with Niementowski synthesis for this specific substitution pattern.

-

Precursor: 2-Amino-5-chloro-6-methylbenzoic acid (CAS: Dependent on specific isomer availability; custom synthesis often required).

-

Reagents: Urea (excess).

Protocol:

-

Mix 2-amino-5-chloro-6-methylbenzoic acid (10.0 g, 53.9 mmol) and Urea (32.4 g, 540 mmol, 10 eq) in a round-bottom flask.

-

Heat the mixture to 160°C as a melt. The solid will liquefy; continue stirring for 4 hours. Ammonia gas evolves (ensure proper venting).

-

TLC Check: (Eluent: 10% MeOH in DCM). Monitor for disappearance of the fluorescent acid spot.

-

Cool to ~80°C and add Water (100 mL) to the melt while stirring to break up the solid cake.

-

Adjust pH to ~2 using concentrated HCl to ensure the dione is fully protonated and insoluble.

-

Filter the precipitate, wash with water (3 x 50 mL) and cold methanol (1 x 20 mL).

-

Drying: Vacuum oven at 60°C overnight.

-

Expected Yield: 85-90%[1]

-

Appearance: Off-white to pale brown solid.

-

Stage 2: Chlorination to 2,4,6-Trichloro-5-methylquinazoline

Objective: Activation of the 2- and 4-positions for nucleophilic attack. This step converts the chemically inert dione into the highly reactive dichloro-intermediate.

Protocol:

-

Suspend the dione intermediate (8.0 g) in Phosphorus Oxychloride (POCl₃) (40 mL).

-

Add N,N-Dimethylaniline or DIPEA (2.0 mL) dropwise as a catalyst.

-

Reflux the mixture (bath temp 110°C) for 3–5 hours. The suspension should clear to a dark solution.

-

Workup (Critical Safety Step):

-

Remove excess POCl₃ via rotary evaporation under reduced pressure.

-

Pour the thick residue slowly onto Crushed Ice (200 g) with vigorous stirring. Exothermic reaction!

-

Extract immediately with Dichloromethane (DCM) (3 x 50 mL). Do not let the aqueous suspension sit, as hydrolysis may occur.

-

-

Dry organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1) is recommended to remove phosphate byproducts, though crude is often sufficient for the next step.

-

Stability Note: Use immediately in Stage 3.

-

Stage 3: Double Amination to 6-Chloro-5-methylquinazoline-2,4-diamine

Objective: Nucleophilic aromatic substitution (

Protocol:

-

Dissolve the dichloro intermediate (from Stage 2) in 7N Ammonia in Methanol (50 mL).

-

Transfer to a sealed pressure vessel (stainless steel bomb or heavy-walled glass pressure tube).

-

Heat to 100°C for 12–16 hours.

-

Mechanistic Insight: The C4-Cl is displaced first (kinetically favored), followed by the C2-Cl. High temperature is required to drive the C2 displacement to completion.[2]

-

-

Cool to room temperature. Vent the vessel carefully.

-

Concentrate the solvent to ~10 mL.

-

Pour into Ice Water (50 mL) and adjust pH to >10 with NaOH (1M).

-

Recrystallization: Ethanol/Water or DMF/Water.

Process Data & Specifications

Table 1: Reagent Stoichiometry (Normalized to 1.0g Starting Material)

| Reagent | Role | Equivalents | Conditions | Critical Parameter |

| Benzoic Acid Precursor | SM | 1.0 eq | Solid | Purity >98% |

| Urea | Cyclizing Agent | 10.0 eq | 160°C Melt | Temp control (avoid charring) |

| POCl₃ | Chlorinating Agent | 10-15 vol | Reflux | Moisture exclusion |

| DIPEA | Catalyst | 0.5 eq | Reflux | Base catalysis |

| NH₃ (MeOH) | Aminating Agent | Excess (>20 eq) | 100°C (Pressure) | Sealed vessel integrity |

Table 2: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Stage 1: Incomplete Melt | Temperature too low. | Ensure internal temp reaches 150-160°C. |

| Stage 2: Low Yield | Hydrolysis during quench. | Quench onto ice rapidly and extract immediately. Do not allow temp to rise >10°C during quench. |

| Stage 3: Mono-amine (4-amino-2-chloro) | Reaction temp too low. | The C2 position is less reactive. Increase temp to 100-110°C or extend time. |

| Product: Wrong Regioisomer | Incorrect Starting Material. | Verify SM is 2-amino-5-chloro-6-methyl... not 2-amino-4-chloro... |

Scientific Validation & Regiochemistry

The structural assignment relies on the established regiochemistry of anthranilic acid cyclizations.

-

Mapping: The carboxyl carbon (C1 of benzoic acid) becomes C4 of the quinazoline. The amine nitrogen (on C2 of benzoic acid) becomes N1 of the quinazoline.

-

Consequence: Substituents at position 5 of the benzoic acid map to position 6 of the quinazoline. Substituents at position 6 of the benzoic acid map to position 5 of the quinazoline.

Figure 2: Regiochemical mapping confirming the necessity of the 2-amino-5-chloro-6-methylbenzoic acid precursor.[3]

References

-

Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones and quinazoline-2,4-diones." Tetrahedron, 61(43), 10153-10160. Link

-

Harris, N. V., et al. (1990). "Antifolate quinazolines: Synthesis and biological activity." Journal of Medicinal Chemistry, 33(1), 434-444. Link

-

Mao, F., et al. (2020). "Structure-Activity Relationship Studies of Quinazoline-2,4-diamines as Inhibitors of Folate Metabolism." European Journal of Medicinal Chemistry, 185, 111846. Link

-

Wosczyk, D., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution in the Synthesis of 4-Aminoquinazoline." Molecules, 29(1), 120. Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5534518A - Insecticidal substituted-2,4-diaminoquinazolines - Google Patents [patents.google.com]

HPLC method development for quinazoline-2,4-diamine purity analysis

Application Note: Strategic HPLC Method Development for Quinazoline-2,4-diamine Derivatives

Executive Summary & Analyte Assessment

The quinazoline-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophore of essential therapeutics including Prazosin (antihypertensive), Methotrexate analogs (antineoplastic), and novel DHFR inhibitors.[1]

Developing robust HPLC methods for these compounds presents a specific set of chromatographic challenges driven by their physicochemical properties. This guide moves beyond generic "screening" to a mechanism-based development strategy.

Physicochemical Profile[1][2][3][4][5]

-

Core Structure: Fused pyrimidine-benzene ring with exocyclic amines at positions 2 and 4.

-

Basicity (Critical): The N1 nitrogen is the most basic center (

).[1] The exocyclic amines can contribute secondary -

Solubility: Generally hydrophobic (logP > 2) but solubility drops precipitously in neutral aqueous buffers due to the free base form.[1]

-

UV Absorbance: Strong

transitions allow sensitive detection at 254 nm , with secondary bands often available at 300–330 nm depending on substitution.

The Challenge: At neutral pH (6–8), these compounds exist in equilibrium between protonated and neutral forms.[1] The protonated cationic species interact strongly with residual silanols (

Method Development Lifecycle

The following workflow illustrates the decision logic required to bypass common pitfalls associated with nitrogen-rich heterocycles.

Figure 1: Decision tree for selecting mobile phase pH and column chemistry based on analyte ionization states.

Core Protocol: The "Acidic Suppression" Strategy

This protocol is the "Gold Standard" for quinazoline diamines. It utilizes low pH to keep the analyte fully protonated (solubility) while using high ionic strength or amine modifiers to block silanols.[1]

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (L1) or C8 (L7), End-capped. Rec: Zorbax Eclipse XDB-C18 or Waters XBridge. | End-capping is non-negotiable to minimize silanol exposure. 3.5 µm or 5 µm particles for robust QC. |

| Mobile Phase A | 0.1% Triethylamine (TEA) in Water, adj. to pH 3.0 with Phosphoric Acid.[1] | TEA acts as a "sacrificial base," saturating silanols so the drug doesn't.[1] Phosphate provides excellent buffering capacity.[1] |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol for this class.[1] |

| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6 mm ID columns. |

| Temp | 30°C - 40°C | Elevated temperature reduces viscosity and improves mass transfer (sharper peaks).[1] |

| Detection | UV @ 254 nm | Primary absorbance max for the quinazoline ring. |

Gradient Program (Standard Scouting)

-

T=0 min: 90% A / 10% B (Equilibration)[1]

-

T=20 min: 40% A / 60% B (Elution of main peak & hydrophobic impurities)[1]

-

T=25 min: 10% A / 90% B (Wash column)

-

T=26 min: 90% A / 10% B (Re-equilibration)

Sample Preparation

-

Diluent: Mobile Phase A : Acetonitrile (50:50).[1]

-

Concentration: 0.1 mg/mL for impurity profiling; 0.5 mg/mL for assay.

-

Note: Do not dissolve in 100% organic solvent; this often causes "solvent wash-through" (split peaks) for early eluting polar impurities.[1]

Critical Process Parameters (CPPs) & Troubleshooting

The "Tailing" Mechanism & Solution

Tailing in quinazoline analysis is rarely due to column voiding; it is almost always Secondary Silanol Interaction .

-

Mechanism: The protonated nitrogen (

) undergoes cation exchange with ionized silanols ( -

Fix 1 (Buffer): Ensure pH < 3.0. At pH 3.0, silanols are protonated (

) and neutral, reducing interaction.[1] -

Fix 2 (Competitor): Add 0.1% Triethylamine (TEA) or Dimethyloctylamine (DMOA).[1] These small amines bind to any remaining active silanols, shielding the drug.[1]

Figure 2: Mechanism of amine modifiers (TEA) in preventing peak tailing.[1]

Resolution of Common Impurities

Synthesis of quinazoline-2,4-diamines often proceeds via a 2,4-dichloroquinazoline intermediate.

-

Starting Material (Dichloro): Highly hydrophobic.[1] Elutes late in the gradient (high %B).[1]

-

Monosubstituted By-products: If the reaction is incomplete, you may find 2-chloro-4-amino or 2-amino-4-chloro species. These are usually less polar than the diamine product and require a shallower gradient slope (0.5% B/min) in the middle of the run to resolve.[1]

Validation Criteria (Self-Validating System)

To ensure the method is reliable, the following System Suitability Test (SST) limits must be met before every sample set:

-

Tailing Factor (

): NMT (Not More Than) 1.5.-

If > 1.5: Lower pH or increase TEA concentration.[1]

-

-

Resolution (

): NMT 2.0 between the main peak and the nearest impurity. -

Precision: RSD

2.0% for 5 replicate injections of the standard. -

Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).

References

-

USP Monograph: Prazosin Hydrochloride. United States Pharmacopeia (USP-NF).[1] (Current Revision). Defines the regulatory standard for quinazoline-2,4-diamine analysis using Methanol/Water/Acetic Acid with Diethylamine.

-

[1]

-

-

Sielc Technologies. "Separation of Quinazoline on Newcrom R1 HPLC column." Application Notes.

-

[1]

-

-

Mischenko, et al. "Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18." Pharmaceutical Chemistry Journal.[1] Discusses mobile phase optimization (Acetonitrile/Phosphoric Acid) for quinazoline derivatives.

-

[1]

-

-

Organic Chemistry Data. "pKa Data Compiled by R. Williams." pKa Values for Quinazoline.[1][2][3] Provides fundamental dissociation constants essential for pH selection.[1]

-

[1]

-

Sources

Recrystallization solvents for purifying 6-Chloro-5-methylquinazoline-2,4-diamine

Application Note & Protocol

Topic: Strategic Solvent Selection for the Purification of 6-Chloro-5-methylquinazoline-2,4-diamine by Recrystallization

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Executive Summary

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development, directly impacting the safety and efficacy of the final product. 6-Chloro-5-methylquinazoline-2,4-diamine belongs to the quinazoline class of compounds, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including antitumor and antiviral properties.[1][2] Achieving high purity for this intermediate is paramount for subsequent synthetic steps and biological screening. This document provides a comprehensive guide to selecting an optimal solvent system and executing the recrystallization of 6-Chloro-5-methylquinazoline-2,4-diamine, grounded in the fundamental principles of solubility and crystal lattice formation.[3] We present a systematic approach, from theoretical solvent prediction based on molecular structure to detailed, practical laboratory protocols.

Foundational Principles: Recrystallization

Recrystallization is a purification technique for solid compounds that leverages differences in solubility.[4] The core principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling.[3] As the solution cools, the solubility of the desired compound decreases, leading to its crystallization. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are removed during an initial hot filtration step if they are insoluble.[3] A successful recrystallization yields a product with significantly higher purity.

Physicochemical Profile & Solubility Rationale

A rational solvent selection process begins with an analysis of the target molecule's structure.

Structure: 6-Chloro-5-methylquinazoline-2,4-diamine

-

Quinazoline Core: A bicyclic aromatic heterocycle, contributing to the planarity of the molecule which can facilitate crystal packing. Heterocycles often crystallize well.[5]

-

2,4-Diamine Groups (-NH₂): These two primary amine groups are potent hydrogen bond donors and acceptors. This significantly increases the molecule's polarity and suggests solubility in polar, protic solvents (e.g., alcohols, water).

-

Chloro Group (-Cl): An electron-withdrawing group that adds polar character.

-

Methyl Group (-CH₃): A non-polar, alkyl group that slightly increases lipophilicity.

Solubility Prediction: The molecule presents a mixed polarity. The dominant features are the hydrogen-bonding diamine groups and the polar quinazoline ring system. Therefore, the compound is predicted to be most soluble in polar solvents. Its solubility in non-polar solvents like hexanes or toluene is expected to be very low. The challenge lies in finding a solvent where the solubility shows a steep temperature dependence—high in the hot solvent and low in the cold solvent.[4]

Strategic Solvent Screening

The ideal recrystallization solvent should meet several criteria:

-

The compound of interest should be highly soluble at the solvent's boiling point.

-

The compound should be sparingly soluble at low temperatures (e.g., 0-4 °C).

-

Impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.

-

The solvent must not react with the compound.

-

The solvent should have a relatively low boiling point for easy removal from the purified crystals.

Candidate Solvent Systems

Based on the structural analysis, the following solvents are proposed for initial screening. This list includes both single-solvent and potential mixed-solvent systems. For many quinazoline derivatives, ethanol or ethanol-water mixtures have proven effective.[6][7]

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics & Rationale |

| Water | 100 | 80.1 | Highly polar, protic. Excellent for H-bonding. May be a poor solvent alone but useful as an anti-solvent. |

| Ethanol (EtOH) | 78 | 24.5 | Polar, protic. Often an excellent choice for compounds with H-bond donors/acceptors. Frequently used for quinazolines. |

| Methanol (MeOH) | 65 | 32.7 | Polar, protic. Similar to ethanol but more polar and lower boiling point. |

| Isopropanol (IPA) | 82 | 18.3 | Polar, protic. Less polar than ethanol, may offer a different solubility profile. |

| Acetonitrile (MeCN) | 82 | 37.5 | Polar, aprotic. Can be a good solvent for moderately polar compounds. |

| Ethyl Acetate (EtOAc) | 77 | 6.0 | Medium polarity, aprotic. Good for compounds that are too soluble in alcohols. |

| Acetone | 56 | 20.7 | Polar, aprotic. A strong solvent with a low boiling point. |

| Toluene | 111 | 2.4 | Non-polar. Unlikely to be a good single solvent but could be an effective anti-solvent if the compound is dissolved in a more polar medium. |

| Ethanol/Water | Variable | Variable | A common mixed-solvent system. The ratio can be fine-tuned to achieve the ideal solubility curve.[6] |

| DCM/Methanol | Variable | Variable | Often used for chromatography of quinazolines, suggesting it can effectively solvate the molecule.[1] May be suitable for recrystallization. |

Experimental Protocols

Safety Precaution: Always conduct procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Micro-Scale Solvent Screening

This protocol efficiently determines a suitable solvent using a minimal amount of crude material.

-

Preparation: Place approximately 20-30 mg of crude 6-Chloro-5-methylquinazoline-2,4-diamine into several small test tubes.

-

Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture.

-

Observation (Cold): Record the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent.

-

Heating: For solvents in which the compound was poorly soluble, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

-

Observation (Hot): Note the amount of solvent required. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL for 30 mg). If the compound remains insoluble even in a large volume of hot solvent, it is a poor choice.

-

Cooling: Allow the tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

-

Observation (Crystallization): Observe the formation of crystals. The best solvent will yield a large quantity of crystalline solid. If the compound "oils out" (forms a liquid layer), the solvent may not be suitable, or a mixed-solvent system should be considered.[4]

Workflow for Solvent Selection and Recrystallization

The following diagram outlines the decision-making process based on the screening results.

Caption: Workflow for selecting and executing a recrystallization protocol.

Protocol 2: Single-Solvent Recrystallization

This protocol is used when an ideal single solvent has been identified from Protocol 5.1.

-

Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved. Use the minimum amount of boiling solvent necessary to minimize product loss in the mother liquor.

-

Decolorization (Optional): If the solution is colored by impurities, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 3: Mixed-Solvent (Anti-Solvent) Recrystallization

This method is ideal when the compound is very soluble in one solvent and poorly soluble in another, and the two solvents are miscible.[8]

-

Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).

-

Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

-

Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

-

Crystallization, Collection, and Drying: Follow steps 4 through 7 from Protocol 5.3, using a pre-chilled mixture of the two solvents for the washing step.

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| No Crystals Form | - Solution is not saturated (too much solvent used).- Solution is supersaturated. | - Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a "seed" crystal of the pure compound. |